LLY-507 was developed through a collaborative effort involving various research institutions and is classified as a small molecule inhibitor. It is part of a broader category of compounds aimed at targeting specific protein interactions within cellular pathways that regulate cancer progression. The compound is available through the Structural Genomics Consortium and is categorized under chemical probes for research purposes .
The synthesis of LLY-507 involves several key steps utilizing various organic compounds. The primary building blocks include:
The synthetic route follows established methodologies documented in the literature, which detail the stepwise construction of the compound through reactions such as nucleophilic substitutions and cyclizations. The final product is characterized by its high purity and potency .
The synthesis process typically includes:
LLY-507 has a complex molecular structure characterized by multiple functional groups that enhance its binding affinity for SMYD2. The chemical structure can be represented as:
It features a 3-cyano group, a piperazine moiety, and various aromatic rings that contribute to its biological activity .
The crystal structure of LLY-507 in complex with SMYD2 has been elucidated, revealing key interactions between the inhibitor and the enzyme's active site. These interactions are crucial for understanding the binding affinity and selectivity of LLY-507 towards SMYD2 compared to other methyltransferases.
LLY-507 undergoes specific biochemical reactions when interacting with SMYD2. The primary reaction involves the inhibition of methylation processes on substrates like p53, where LLY-507 competes with S-adenosylmethionine for binding to the active site of SMYD2.
In biochemical assays, the potency of LLY-507 is measured using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity. Studies have shown that LLY-507 exhibits low nanomolar IC50 values against SMYD2, underscoring its effectiveness as an inhibitor .
The mechanism by which LLY-507 inhibits SMYD2 involves competitive inhibition at the enzyme's active site. By binding to this site, LLY-507 prevents the substrate from accessing the methyltransferase activity, thereby reducing methylation levels on target proteins like p53.
Experimental data indicate that treatment with LLY-507 leads to decreased levels of methylated p53 in cellular models, demonstrating its functional impact on cellular pathways associated with tumor suppression .
LLY-507 appears as a solid compound with good solubility in organic solvents. Its melting point and other physical characteristics are typically determined through standard analytical methods such as differential scanning calorimetry.
The chemical properties of LLY-507 include stability under physiological conditions, with studies indicating that it maintains integrity in biological systems for extended periods. Its reactivity profile suggests compatibility with various biochemical assays used to evaluate its inhibitory effects on SMYD2 .
LLY-507 serves as a valuable tool in cancer research, particularly for studies focusing on the role of histone methylation in tumorigenesis. Its application extends to:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2